REACTION_SMILES
|
[C:35](=[O:36])([OH:37])[O-:38].[Cl-:49].[Cl-:51].[Cl-:52].[Cl:40][CH2:41][Cl:42].[F:1][c:2]1[c:3]([CH2:9][S:10][c:11]2[n:12][c:13]([O:25][CH:26]([CH3:27])[CH:28]3[O:29][C:30]([CH3:33])([CH3:34])[O:31][CH2:32]3)[cH:14][c:15]([NH:17][S:18](=[O:19])(=[O:20])[N:21]3[CH2:22][CH2:23][CH2:24]3)[n:16]2)[cH:4][cH:5][cH:6][c:7]1[F:8].[Fe+3:50].[Na+:39].[OH2:43].[OH2:44].[OH2:45].[OH2:46].[OH2:47].[OH2:48]>>[F:1][c:2]1[c:3]([CH2:9][S:10][c:11]2[n:12][c:13]([O:25][CH:26]([CH3:27])[CH:28]([OH:29])[CH2:32][OH:31])[cH:14][c:15]([NH:17][S:18](=[O:19])(=[O:20])[N:21]3[CH2:22][CH2:23][CH2:24]3)[n:16]2)[cH:4][cH:5][cH:6][c:7]1[F:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
CC(Oc1cc(NS(=O)(=O)N2CCC2)nc(SCc2cccc(F)c2F)n1)C1COC(C)(C)O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Oc1cc(NS(=O)(=O)N2CCC2)nc(SCc2cccc(F)c2F)n1)C1COC(C)(C)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(Oc1cc(NS(=O)(=O)N2CCC2)nc(SCc2cccc(F)c2F)n1)C(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:35](=[O:36])([OH:37])[O-:38].[Cl-:49].[Cl-:51].[Cl-:52].[Cl:40][CH2:41][Cl:42].[F:1][c:2]1[c:3]([CH2:9][S:10][c:11]2[n:12][c:13]([O:25][CH:26]([CH3:27])[CH:28]3[O:29][C:30]([CH3:33])([CH3:34])[O:31][CH2:32]3)[cH:14][c:15]([NH:17][S:18](=[O:19])(=[O:20])[N:21]3[CH2:22][CH2:23][CH2:24]3)[n:16]2)[cH:4][cH:5][cH:6][c:7]1[F:8].[Fe+3:50].[Na+:39].[OH2:43].[OH2:44].[OH2:45].[OH2:46].[OH2:47].[OH2:48]>>[F:1][c:2]1[c:3]([CH2:9][S:10][c:11]2[n:12][c:13]([O:25][CH:26]([CH3:27])[CH:28]([OH:29])[CH2:32][OH:31])[cH:14][c:15]([NH:17][S:18](=[O:19])(=[O:20])[N:21]3[CH2:22][CH2:23][CH2:24]3)[n:16]2)[cH:4][cH:5][cH:6][c:7]1[F:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
CC(Oc1cc(NS(=O)(=O)N2CCC2)nc(SCc2cccc(F)c2F)n1)C1COC(C)(C)O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Oc1cc(NS(=O)(=O)N2CCC2)nc(SCc2cccc(F)c2F)n1)C1COC(C)(C)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(Oc1cc(NS(=O)(=O)N2CCC2)nc(SCc2cccc(F)c2F)n1)C(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |